molecular formula C8H14N2O2 B7581060 (3R)-3-(2-methylpropyl)piperazine-2,5-dione

(3R)-3-(2-methylpropyl)piperazine-2,5-dione

Cat. No. B7581060
M. Wt: 170.21 g/mol
InChI Key: VQFHWKRNHGHZTK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(2-methylpropyl)piperazine-2,5-dione, also known as R-MPP, is a cyclic amino acid that has been synthesized and studied for its potential applications in medicinal chemistry. R-MPP is a chiral compound that has two enantiomers, R and S, with the R enantiomer being the most biologically active.

Mechanism of Action

(3R)-3-(2-methylpropyl)piperazine-2,5-dione acts as a GABA receptor agonist by binding to the GABA receptor and enhancing its activity. This results in an increase in the inhibitory neurotransmitter activity in the central nervous system, leading to a reduction in neuronal excitability and a calming effect.
Biochemical and Physiological Effects:
(3R)-3-(2-methylpropyl)piperazine-2,5-dione has been shown to have a number of biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant activity. It has also been shown to reduce the release of dopamine and serotonin, which are neurotransmitters involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using (3R)-3-(2-methylpropyl)piperazine-2,5-dione in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of GABA in the central nervous system. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (3R)-3-(2-methylpropyl)piperazine-2,5-dione. One area of interest is the development of new drugs that target the GABA receptor using (3R)-3-(2-methylpropyl)piperazine-2,5-dione as a lead compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of (3R)-3-(2-methylpropyl)piperazine-2,5-dione, which could lead to a better understanding of its potential clinical applications. Additionally, the synthesis of novel analogs of (3R)-3-(2-methylpropyl)piperazine-2,5-dione could lead to the discovery of compounds with improved potency and selectivity for the GABA receptor.

Synthesis Methods

The synthesis of (3R)-3-(2-methylpropyl)piperazine-2,5-dione can be achieved through a multistep process starting from commercially available starting materials. One of the most common methods involves the reaction of L-phenylalanine with isobutyraldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the (3R)-3-(2-methylpropyl)piperazine-2,5-dione compound.

Scientific Research Applications

(3R)-3-(2-methylpropyl)piperazine-2,5-dione has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs that target the central nervous system. It has been shown to have activity as a gamma-aminobutyric acid (GABA) receptor agonist, which is a target for the treatment of various neurological disorders such as anxiety, depression, and epilepsy.

properties

IUPAC Name

(3R)-3-(2-methylpropyl)piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFHWKRNHGHZTK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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